molecular formula C36H39N5O10 B15294670 Nintedanib Demethyl-O-glucuronic Acid

Nintedanib Demethyl-O-glucuronic Acid

Cat. No.: B15294670
M. Wt: 701.7 g/mol
InChI Key: UVCRIJFWWJYQMK-RWRPUETGSA-N
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Preparation Methods

The preparation of Nintedanib Demethyl-O-glucuronic Acid involves several synthetic routes. One method includes the condensation reaction of 4-(R acetate-2-yl)-3-nitrobenzoate with trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate. This intermediate undergoes a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent to generate (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate. Sequential reduction and cyclization reactions yield Nintedanib .

Chemical Reactions Analysis

Nintedanib Demethyl-O-glucuronic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nintedanib Demethyl-O-glucuronic Acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reference standard in pharmaceutical research and is used to study the pharmacokinetics and pharmacodynamics of Nintedanib. Additionally, it is employed in the development of new therapeutic agents and in the investigation of metabolic pathways .

Mechanism of Action

Nintedanib Demethyl-O-glucuronic Acid exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and angiogenesis. The compound binds intracellularly to receptors such as the fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR), blocking downstream signaling cascades .

Comparison with Similar Compounds

Nintedanib Demethyl-O-glucuronic Acid is unique compared to other similar compounds due to its specific inhibition of multiple RTKs and nRTKs. Similar compounds include Nintedanib itself, as well as other kinase inhibitors like Sorafenib and Sunitinib. These compounds share some overlapping targets but differ in their specificity and therapeutic applications .

Properties

Molecular Formula

C36H39N5O10

Molecular Weight

701.7 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H39N5O10/c1-39-14-16-41(17-15-39)19-26(42)40(2)23-11-9-22(10-12-23)37-28(20-6-4-3-5-7-20)27-24-13-8-21(18-25(24)38-33(27)46)35(49)51-36-31(45)29(43)30(44)32(50-36)34(47)48/h3-13,18,29-32,36,38,43-46H,14-17,19H2,1-2H3,(H,47,48)/t29-,30-,31+,32-,36+/m1/s1

InChI Key

UVCRIJFWWJYQMK-RWRPUETGSA-N

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@H](O6)C(=O)O)O)O)O)O

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O

Origin of Product

United States

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